molecular formula C13H10Cl2N2O2 B2923295 1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone CAS No. 478047-64-2

1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone

Cat. No.: B2923295
CAS No.: 478047-64-2
M. Wt: 297.14
InChI Key: DELNVZGXPSAJNG-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone (CAS: 478047-64-2) is a substituted ethanone derivative featuring a pyrimidine core modified with a 2,5-dichlorophenoxy group at position 2 and a methyl group at position 2. The compound is commercially available at 95% purity and has been studied for its physicochemical properties, though detailed biological or industrial applications remain underexplored in publicly accessible literature .

Properties

IUPAC Name

1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-7-10(8(2)18)6-16-13(17-7)19-12-5-9(14)3-4-11(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELNVZGXPSAJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320638
Record name 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-64-2
Record name 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone, with CAS number 478047-64-2, is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H10Cl2N2O2
  • Molecular Weight : 303.14 g/mol
  • Structure : The compound features a dichlorophenoxy group attached to a pyrimidine ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that compounds with similar structures often target chloroplast translation processes in plants, leading to herbicidal effects. Additionally, the anti-inflammatory properties may arise from the inhibition of pro-inflammatory mediators.

Herbicidal Activity

  • Mode of Action : The compound's herbicidal activity is linked to its ability to inhibit chloroplast translation, a crucial process for plant survival. Studies have shown that similar compounds can effectively kill both broadleaf and monocot species by disrupting this process .
  • Efficacy : In laboratory settings, the compound has demonstrated significant herbicidal effects against various plant species. For instance, a study utilizing a screening method against Arabidopsis thaliana reported promising results for compounds targeting chloroplast functions .

Anti-inflammatory Activity

  • Research Findings : The anti-inflammatory potential of this compound has been explored in various studies. For example, compounds structurally related to this compound were evaluated for their ability to reduce carrageenan-induced edema in rat models .
  • Comparative Analysis : In one study, certain derivatives exhibited anti-inflammatory effects comparable to indometacin at doses of 100 mg/kg, indicating that modifications to the compound can enhance its therapeutic potential .

Case Studies

Study ReferenceFocusKey Findings
Herbicidal ActivityIdentified as a potent inhibitor of chloroplast translation; effective against broadleaf and monocot species.
Anti-inflammatory EffectsDemonstrated significant reduction in edema comparable to established anti-inflammatory drugs at tested doses.
Environmental ImpactAssessed under Canadian environmental regulations; highlighted potential risks and benefits associated with herbicide use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the ethanone core and pyrimidine/aryl modifications but differ in substituents, leading to distinct properties:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Key Properties
1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone 2,5-Dichlorophenoxy, 4-methylpyrimidine Not reported 478047-64-2 High lipophilicity due to Cl groups; potential stability under oxidative conditions .
1-(2-Hydroxy-5-methylphenyl)ethan-1-one 2-hydroxy, 5-methylphenyl 150.17 1450-72-2 Polar due to hydroxyl group; lower stability under acidic conditions .
1-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Trifluoromethylphenyl, thienopyrimidine 501.597 329227-23-8 Enhanced electron-withdrawing effects from CF₃; potential for aromatic π-stacking interactions .
Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, oxime 4-chlorophenyl, trifluoro-oxime 237.59 65686-85-3 High electronegativity from Cl and CF₃; likely improved metabolic resistance .

Key Differences in Reactivity and Stability

  • Electron-Withdrawing Groups: The dichlorophenoxy group in the target compound increases lipophilicity and resistance to nucleophilic attack compared to hydroxyl or methoxy substituents in analogs like 1-(2-hydroxy-5-methylphenyl)ethan-1-one .
  • Oxidative Stability: The Mn(III)-mediated decomposition mechanism observed in lignin model compounds (e.g., β-naphthoquinone derivatives) suggests that dichlorophenoxy-substituted ethanones may resist oxidative cleavage better than methoxy- or formyl-substituted analogs .

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